molecular formula C11H13F3N6 B11801348 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine

1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine

Cat. No.: B11801348
M. Wt: 286.26 g/mol
InChI Key: YZAUHGVIBCTUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by the presence of a trifluoromethyl group attached to a triazolo[1,5-a]pyrimidine ring, which is further connected to a piperidin-3-amine moiety. The unique structure of this compound imparts it with a range of biological activities, making it a valuable target for research and development.

Preparation Methods

The synthesis of 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine typically involves the following steps:

Chemical Reactions Analysis

1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine undergoes various chemical reactions, including:

  • Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

      Reduction: Reduction reactions can be performed on the triazolo[1,5-a]pyrimidine ring.

      Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

  • Common Reagents and Conditions

      Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

      Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

      Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

  • Major Products

    • The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine involves:

Comparison with Similar Compounds

1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine can be compared with other similar compounds:

Properties

Molecular Formula

C11H13F3N6

Molecular Weight

286.26 g/mol

IUPAC Name

1-[5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperidin-3-amine

InChI

InChI=1S/C11H13F3N6/c12-11(13,14)8-4-9(19-3-1-2-7(15)5-19)20-10(18-8)16-6-17-20/h4,6-7H,1-3,5,15H2

InChI Key

YZAUHGVIBCTUDY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC(=NC3=NC=NN23)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.